

Application Notes and Protocols for HFC-245fa in Low-Pressure Chiller Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,3,3-Pentafluoropropane

Cat. No.: B1194520

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **1,1,1,3,3-Pentafluoropropane** (HFC-245fa) for its use as a refrigerant in low-pressure centrifugal chiller systems. This document includes its physical and thermodynamic properties, environmental and safety data, detailed experimental protocols for performance evaluation, and material compatibility testing.

Application Notes

HFC-245fa is a hydrofluorocarbon that has been utilized as a replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications, notably in low-pressure chiller systems.^[1] It is a colorless and volatile liquid at room temperature and pressure.^[2] In the context of drug development and research, precise temperature control is often critical for sensitive equipment and processes. Low-pressure chillers using HFC-245fa can provide stable cooling for applications such as cooling analytical instrumentation, process equipment, and maintaining controlled environments.

One of the primary drivers for the adoption of HFC-245fa was its zero Ozone Depletion Potential (ODP), making it an environmentally preferable alternative to ozone-depleting substances like CFC-11.^[3] However, it is important to note that HFC-245fa has a relatively high Global Warming Potential (GWP).^[3]

From a performance perspective, HFC-245fa is suitable for centrifugal chillers, which are commonly used in large-scale air conditioning for buildings.^[4] Its thermodynamic properties

allow for efficient operation in these systems.[3] When considering HFC-245fa for a new system or as a retrofit, it is crucial to evaluate its compatibility with system materials, including metals, plastics, and elastomers.[5]

Safety is a paramount concern when handling any refrigerant. HFC-245fa is non-flammable and has low toxicity.[2][5] The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) of 300 ppm as an 8-hour time-weighted average.[6] Adherence to proper handling and storage procedures is essential to ensure a safe laboratory or production environment.[7]

Data Presentation

The following tables summarize the key quantitative data for HFC-245fa, including its environmental, physical, and thermodynamic properties, as well as a performance comparison with other common refrigerants in low-pressure chiller applications.

Table 1: Environmental and Safety Data for HFC-245fa

Property	Value	Reference
Chemical Name	1,1,1,3,3-Pentafluoropropane	[8]
Molecular Formula	CF ₃ CH ₂ CHF ₂	[8]
Ozone Depletion Potential (ODP)	0	[3]
Global Warming Potential (GWP), 100-year	1030	[3]
Flammability in Air	Non-flammable	[8]
Workplace Environmental Exposure Level (WEEL), 8-hr TWA	300 ppm	[6]

Table 2: Physical and Thermodynamic Properties of HFC-245fa

Property	Value	Reference
Molecular Weight	134.0 g/mol	[6]
Boiling Point at 1 atm	15.3 °C (59.5 °F)	[6]
Freezing Point	< -107 °C (< -160 °F)	[6]
Critical Temperature	154.0 °C	[3]
Critical Pressure	3.65 MPa	[3]
Liquid Density at 20°C	1.32 g/cm ³	[6]

Table 3: Theoretical Performance Comparison in a Single-Stage Centrifugal Chiller

Conditions: 4.4°C (40°F) Evaporating Temperature, 40°C (104°F) Condensing Temperature, 80% Compressor Isentropic Efficiency.

Refrigerant	Suction Pressure (kPa)	Discharge Pressure (kPa)	Coefficient of Performance (COP)	Volumetric Cooling Capacity (kJ/m ³)	Reference
HFC-245fa	65	234	5.58	1083	[3][8]
HCFC-123	40	144	5.67	678	[3][8]
HFC-134a	342	958	5.42	2345	[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance and compatibility of HFC-245fa in a laboratory setting.

Protocol 1: Refrigerant Performance Evaluation in a Chiller System

This protocol is adapted from the principles outlined in ASHRAE Standard 30, "Method of Testing Liquid Chillers".[9][10]

Objective: To determine the cooling capacity and coefficient of performance (COP) of a low-pressure chiller system using HFC-245fa.

Materials and Equipment:

- Low-pressure centrifugal chiller test rig
- HFC-245fa refrigerant
- Data acquisition system
- Temperature sensors (e.g., RTDs or thermistors)
- Pressure transducers
- Flow meters
- Power meter

Procedure:

- System Preparation:
 - Evacuate the chiller system to remove air and moisture.
 - Charge the system with the manufacturer's specified amount of HFC-245fa.
 - Ensure all sensors and measurement devices are calibrated and functioning correctly.
- Test Conditions:
 - Set the chilled water outlet temperature to the desired setpoint (e.g., 7°C).
 - Set the condenser water inlet temperature to a specified value (e.g., 30°C).
 - Allow the system to operate until steady-state conditions are achieved, indicated by stable temperatures and pressures for at least 15 minutes.
- Data Acquisition:

- Record the following parameters at regular intervals (e.g., every minute) for a duration of at least 30 minutes:
 - Evaporator and condenser refrigerant temperatures and pressures.
 - Inlet and outlet temperatures of the chilled water and condenser water.
 - Mass flow rates of the chilled water and condenser water.
 - Power consumption of the compressor motor.
- Calculations:
 - Cooling Capacity (Q_{cool}):
 - $Q_{cool} = m_{chw} * c_{p_water} * (T_{chw_in} - T_{chw_out})$
 - Where m_{chw} is the mass flow rate of chilled water, c_{p_water} is the specific heat of water, and T_{chw_in} and T_{chw_out} are the inlet and outlet temperatures of the chilled water.
 - Coefficient of Performance (COP):
 - $COP = Q_{cool} / P_{compressor}$
 - Where $P_{compressor}$ is the power consumed by the compressor.

Protocol 2: Material Compatibility Testing

Objective: To evaluate the compatibility of HFC-245fa with common chiller construction materials.

Materials and Equipment:

- HFC-245fa refrigerant
- Samples of materials to be tested (e.g., metals, elastomers, plastics)
- Sealed glass tubes or pressure-rated metal containers

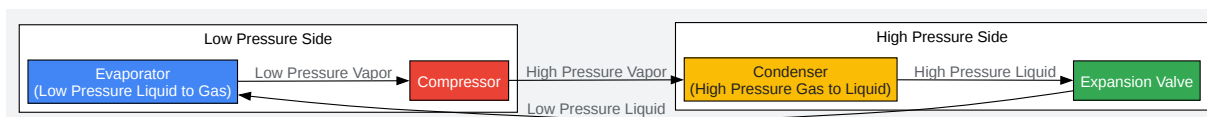
- Oven capable of maintaining a constant temperature
- Analytical balance
- Hardness tester (durometer)
- Microscope

Procedure:

- Sample Preparation:
 - Clean and dry all material samples.
 - Measure and record the initial weight, dimensions, and hardness of each sample.
- Exposure:
 - Place each material sample in a separate container.
 - Add HFC-245fa to the container, ensuring the sample is fully immersed.
 - Seal the containers.
 - Place the sealed containers in an oven at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 500 hours) to accelerate aging.
- Post-Exposure Analysis:
 - Carefully remove the samples from the containers in a well-ventilated area.
 - Allow any residual refrigerant to evaporate.
 - Visually inspect the samples for any changes in appearance, such as discoloration, cracking, or swelling.
 - Measure and record the final weight, dimensions, and hardness of each sample.
- Evaluation:

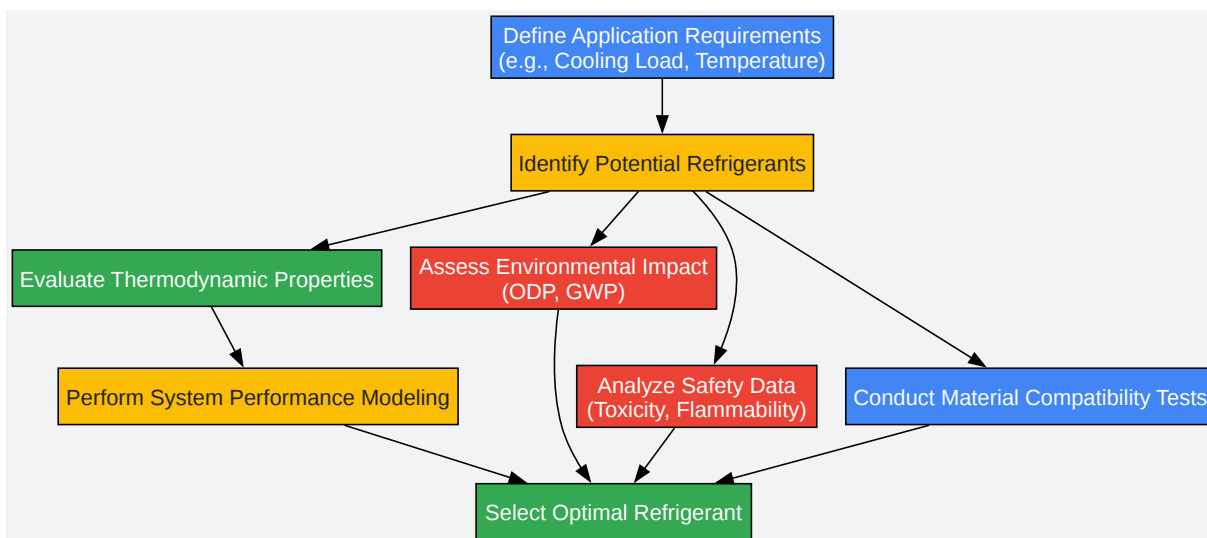
- Calculate the percentage change in weight, dimensions (swell), and hardness.
- Compare the post-exposure properties to the initial properties to determine the material's compatibility with HFC-245fa.

Mandatory Visualization



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Caption: Vapor-Compression Refrigeration Cycle.



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Caption: Refrigerant Selection Workflow.

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